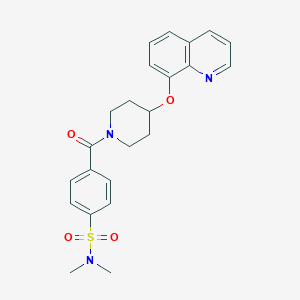

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-25(2)31(28,29)20-10-8-18(9-11-20)23(27)26-15-12-19(13-16-26)30-21-7-3-5-17-6-4-14-24-22(17)21/h3-11,14,19H,12-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQTIUJMFWNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced via nucleophilic substitution reactions.

The final step involves the coupling of the quinoline and piperidine intermediates with benzenesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine and sulfonamide groups can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzenesulfonamide Derivatives

Key Observations :

- The target compound uniquely combines quinoline-8-yloxy and N,N-dimethyl sulfonamide, distinguishing it from analogs with methoxyphenylpiperazine or hydrazinecarbonyl .

Key Findings :

- The quinolin-8-yloxy group may confer antimicrobial or antiparasitic activity, as seen in chloroquinoline derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Coupling Reactions : Activation of carboxylic acid intermediates (e.g., 4-sulfamoylbenzoic acid derivatives) using coupling agents like EDCI and HOBt in anhydrous acetonitrile. This facilitates amide bond formation with piperidine derivatives .

Introduction of Quinoline Moiety : Reaction of brominated intermediates with quinolin-8-ol under nucleophilic substitution conditions, often requiring base catalysts (e.g., K₂CO₃) and polar aprotic solvents like DMF .

Final Functionalization : Dimethylation of the sulfonamide group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Key Considerations : Solvent choice (e.g., CH₃CN for coupling), reaction time (overnight stirring for amidation), and purification via recrystallization (ethanol/water mixtures) are critical for yield optimization .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

¹H/¹³C NMR : Characteristic peaks include:

- Aromatic protons (δ 7.4–8.9 ppm for quinoline and benzene rings).

- Piperidine CH₂ groups (δ 1.5–3.5 ppm).

- Dimethyl sulfonamide (singlet at δ 2.8–3.1 ppm) .

IR Spectroscopy : Confirm sulfonamide (SO₂ asym/sym stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) .

XRPD : Validate crystallinity and polymorphic forms, particularly for salts (e.g., hydrochloride or phosphate derivatives) .

Advanced: How can researchers resolve low yields during the final amide coupling step?

Methodological Answer:

Low yields (<50%) in coupling reactions may arise from:

Incomplete Activation : Ensure stoichiometric equivalence of EDCI/HOBt (1:1:1 ratio with substrate) and sufficient activation time (30+ minutes) before adding amines .

Side Reactions : Use anhydrous CH₃CN to minimize hydrolysis of activated intermediates.

Workup Optimization : Sequential washing (NaHCO₃, citric acid, brine) during extraction reduces impurities. Consider column chromatography if recrystallization fails .

Advanced: How should contradictory NMR data between synthesized batches be analyzed?

Methodological Answer:

Discrepancies may indicate:

Polymorphism or Solvate Formation : Characterize via XRPD (e.g., ) or DSC/TGA to identify crystalline vs. amorphous forms .

Stereochemical Variations : Perform NOESY or ROESY NMR to assess piperidine conformation (e.g., axial vs. equatorial substituents) .

Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .

Advanced: What experimental strategies evaluate selectivity for carbonic anhydrase (CA) isoforms?

Methodological Answer:

Enzyme Inhibition Assays :

- Use recombinant CA isoforms (e.g., CA II, IX, XII) in stopped-flow CO₂ hydration assays. Measure IC₅₀ values to compare potency .

Crystallographic Studies : Co-crystallize the compound with CA isoforms (e.g., using SHELX for refinement) to identify binding interactions (e.g., quinoline-O–Zn²+ coordination) .

Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities and guide analog design .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

Recrystallization : Use ethanol or ethanol/water mixtures for high-purity solids. Monitor via melting point consistency (e.g., 134–135°C for pure batches) .

Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂/MeOH) for polar impurities.

Salt Formation : Convert free bases to hydrochloride salts for improved crystallinity .

Advanced: How can structural analogs be designed to enhance metabolic stability?

Methodological Answer:

Bioisosteric Replacement : Substitute the quinoline-O group with pyrimidine (e.g., ) to reduce oxidative metabolism .

Piperidine Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to slow CYP450-mediated degradation .

Prodrug Strategies : Mask sulfonamide as a phosphonate ester to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.